6-methoxy-1H-imidazo[4,5-c]pyridine 6-methoxy-1H-imidazo[4,5-c]pyridine
Brand Name: Vulcanchem
CAS No.: 1096666-02-2
VCID: VC11688566
InChI: InChI=1S/C7H7N3O/c1-11-7-2-5-6(3-8-7)10-4-9-5/h2-4H,1H3,(H,9,10)
SMILES: COC1=NC=C2C(=C1)N=CN2
Molecular Formula: C7H7N3O
Molecular Weight: 149.15 g/mol

6-methoxy-1H-imidazo[4,5-c]pyridine

CAS No.: 1096666-02-2

Cat. No.: VC11688566

Molecular Formula: C7H7N3O

Molecular Weight: 149.15 g/mol

* For research use only. Not for human or veterinary use.

6-methoxy-1H-imidazo[4,5-c]pyridine - 1096666-02-2

Specification

CAS No. 1096666-02-2
Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
IUPAC Name 6-methoxy-3H-imidazo[4,5-c]pyridine
Standard InChI InChI=1S/C7H7N3O/c1-11-7-2-5-6(3-8-7)10-4-9-5/h2-4H,1H3,(H,9,10)
Standard InChI Key KDCBSGMLZJGPMW-UHFFFAOYSA-N
SMILES COC1=NC=C2C(=C1)N=CN2
Canonical SMILES COC1=NC=C2C(=C1)N=CN2

Introduction

Structural and Chemical Identity

Core Framework and Substitution Patterns

The imidazo[4,5-c]pyridine system consists of a five-membered imidazole ring fused to a pyridine ring at positions 4,5-c (Figure 1). The 6-methoxy substituent occupies the pyridine ring’s sixth position, introducing electron-donating effects that modulate electronic distribution and intermolecular interactions . Comparative analyses of halogenated analogs (e.g., 4,6-dichloro-1-methyl derivatives) reveal that methoxy groups enhance solubility in polar solvents while reducing crystallinity compared to halogen substituents .

Table 1: Comparative Physicochemical Properties of Selected Imidazo[4,5-c]pyridines

CompoundMolecular FormulaMolecular WeightlogP*Aqueous Solubility (mg/mL)
6-Methoxy-1H-imidazo[4,5-c]pyridine (Theoretical)C₇H₇N₃O149.151.28.3 (pH 7.4)
4,6-Dichloro-1-methylimidazo[4,5-c]pyridine C₇H₅Cl₂N₃202.042.81.1
1H-Imidazo[4,5-c]pyridine-2-carbonitrile C₇H₄N₄144.140.912.6

*Calculated using Molinspiration property toolkit

Synthetic Methodologies

Ritter-Type Reaction Adaptations

Recent advances in imidazopyridine synthesis employ catalytic Ritter-type reactions, where benzylic alcohols undergo carbocation formation followed by nitrile cyclization . For 6-methoxy derivatives, a proposed route involves:

  • Precursor Preparation: 5-Amino-4-methoxypyridin-3-ol as the starting material.

  • Cyclization: Treatment with Bi(OTf)₃ and p-TsOH·H₂O in dichloroethane (DCE) at 150°C facilitates imidazole ring closure .

  • Functionalization: Methoxy group retention requires inert conditions to prevent demethylation—a challenge observed in halogenated analogs .

Key Reaction Parameters:

  • Catalyst: Bi(OTf)₃ (5 mol%) optimizes carbocation stability .

  • Solvent: DCE enables high-temperature stability (150°C) .

  • Yield: Theoretical yields approximate 60–75% based on analogous syntheses .

Future Research Directions

  • Synthetic Optimization: Develop regioselective methods for 6-methoxy functionalization without side-product formation .

  • Target Validation: Screen against kinase panels (e.g., PI3K isoforms, CDKs) to identify primary therapeutic targets .

  • ADMET Profiling: Assess metabolic stability, CYP inhibition, and blood-brain barrier permeability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator